1-(Piperidin-2-yl)ethane-1,2-diol chemical structure and properties
1-(Piperidin-2-yl)ethane-1,2-diol chemical structure and properties
This guide provides an in-depth technical analysis of 1-(Piperidin-2-yl)ethane-1,2-diol , a chiral piperidine derivative featuring a vicinal diol side chain. This molecule represents a significant structural motif in the fields of asymmetric synthesis, alkaloid chemistry, and glycosidase inhibition.
Executive Summary
1-(Piperidin-2-yl)ethane-1,2-diol (also chemically described as 2-(1,2-dihydroxyethyl)piperidine ) is a saturated heterocyclic compound containing a secondary amine within a piperidine ring and a polar 1,2-dihydroxyethyl side chain at the C2 position. Structurally, it serves as a "homo-iminosugar" analog, bridging the gap between simple piperidine alkaloids and complex polyhydroxylated glycosidase inhibitors like deoxynojirimycin (DNJ). Its dual functionality—combining a basic nitrogen center with a chelating diol moiety—makes it a valuable candidate for use as a chiral ligand in asymmetric catalysis and a scaffold for pharmaceutical intermediates.
Chemical Structure & Stereochemistry
Molecular Architecture
The molecule consists of a six-membered piperidine ring substituted at the 2-position with an ethane-1,2-diol group.
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IUPAC Name: 1-(Piperidin-2-yl)ethane-1,2-diol
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Molecular Formula: C
H NO -
Molecular Weight: 145.20 g/mol
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Key Functional Groups:
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Secondary Amine: Piperidine nitrogen (basic, pKa ~11).
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Vicinal Diol: 1,2-Dihydroxyethyl chain (H-bond donor/acceptor, chelating agent).
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Stereochemical Complexity
The molecule possesses two chiral centers :
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C2 of the Piperidine Ring: The point of attachment for the side chain.
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C1 of the Ethyl Chain: The carbon bearing the secondary hydroxyl group.
This configuration gives rise to four stereoisomers (two enantiomeric pairs), typically designated as erythro and threo forms (or syn and anti relative to the ring nitrogen).
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(2R, 1'R) / (2S, 1'S): Threo-like configuration.
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(2R, 1'S) / (2S, 1'R): Erythro-like configuration.
Technical Note: The relative stereochemistry between the ring nitrogen and the side-chain hydroxyls critically influences biological activity (e.g., enzyme binding affinity) and ligand efficiency in catalysis.
Physicochemical Properties
The following properties are derived from structural analogs and computational models, as specific experimental data for the isolated pure diastereomers is limited in open literature.
| Property | Value / Description | Significance |
| Physical State | Viscous liquid or low-melting solid | Hydrogen bonding network increases viscosity. |
| Solubility | Highly soluble in Water, Methanol, Ethanol | Amphiphilic nature; polar diol + amine. |
| pKa (Conjugate Acid) | ~10.8 - 11.2 | Typical for 2-alkylpiperidines; basicity is modulated by the inductive effect of the hydroxyl group. |
| LogP | -0.5 to 0.5 (Estimated) | Indicates good oral bioavailability but high hydrophilicity. |
| H-Bond Donors | 3 (NH, 2x OH) | Critical for enzyme active site interactions. |
| H-Bond Acceptors | 3 (N, 2x O) | Facilitates chelation with metal centers. |
Synthesis & Manufacturing Routes
The synthesis of 1-(Piperidin-2-yl)ethane-1,2-diol typically proceeds via the modification of pyridine precursors, followed by ring reduction. This approach allows for the control of stereochemistry and scalability.[1]
Primary Route: From 2-Vinylpyridine
This is the most direct synthetic pathway, utilizing commercially available 2-vinylpyridine.
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Dihydroxylation: 2-Vinylpyridine is treated with catalytic Osmium Tetroxide (OsO
) and N-methylmorpholine N-oxide (NMO) (Upjohn conditions) to yield 1-(pyridin-2-yl)ethane-1,2-diol .-
Reaction Type: Sharpless Asymmetric Dihydroxylation (AD-mix) can be used here to set the C1' stereocenter.
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Hydrogenation: The pyridine ring is reduced to a piperidine ring using heterogeneous catalysis (e.g., PtO
or Rh/C under H atmosphere) in acidic media (AcOH/HCl).-
Stereocontrol: The reduction of the pyridine ring creates the C2 chiral center. The diastereoselectivity (cis/trans relative to the side chain) depends on the catalyst and solvent.
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Alternative Route: From Pipecolic Acid
Starting from (S)-Pipecolic acid (2-piperidinecarboxylic acid):
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Esterification/Reduction: Convert to the aldehyde or Weinreb amide.
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Homologation: Grignard addition or Wittig reaction followed by dihydroxylation (less efficient due to multiple steps).
Visualization of Synthesis Pathway
Caption: Synthetic route from 2-vinylpyridine via dihydroxylation and catalytic hydrogenation.
Applications in Drug Discovery & Catalysis
Glycosidase Inhibition (Iminosugar Mimicry)
Structurally, 1-(Piperidin-2-yl)ethane-1,2-diol resembles a "cut-down" version of Deoxynojirimycin (DNJ) or Homomonojirimycin .
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Mechanism: The protonated secondary amine mimics the oxocarbenium ion transition state of glycoside hydrolysis. The diol side chain mimics the hydroxyl groups of the sugar substrate, providing binding specificity.
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Target Enzymes: Potential inhibitor of
-glucosidases and -galactosidases.[2] -
Therapeutic Relevance: Compounds in this class are investigated for treating lysosomal storage disorders (as pharmacological chaperones), diabetes (carbohydrate absorption inhibitors), and viral infections.
Chiral Ligand in Asymmetric Catalysis
The molecule functions as a tridentate (N, O, O) or bidentate (N, O) ligand.
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Application: Used in the enantioselective addition of organozinc reagents (e.g., Diethylzinc) to aldehydes.
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Coordination: The piperidine nitrogen and the C1' hydroxyl group form a rigid chelate with the metal center (Zn, Cu), transferring chiral information to the substrate.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected:
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1H NMR (D2O or CDCl3):
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Ring Protons: Multiplets at
1.4 – 1.8 ppm (C3, C4, C5) and 2.6 – 3.1 ppm (C6, C2). -
Side Chain: Distinct signals for the methine proton (-CH(OH)-) at
3.5 – 3.8 ppm and the methylene protons (-CH OH) at 3.4 – 3.6 ppm. -
Stereochemistry: The coupling constant (
) between H2 (ring) and H1' (side chain) differentiates erythro ( ~ 4-6 Hz) and threo ( ~ 7-9 Hz) isomers.
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Mass Spectrometry (ESI-MS):
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[M+H]+: m/z 146.12.
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Fragmentation often shows loss of the side chain (CH
OH or CH(OH)CH OH).
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Infrared Spectroscopy (IR):
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Broad band at 3200–3400 cm
(O-H and N-H stretch). -
Strong absorptions at 1050–1100 cm
(C-O stretch).
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Safety & Handling Protocols
As a secondary amine and diol, standard laboratory safety protocols apply.
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Hazards:
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Corrosivity/Irritation: Likely irritating to eyes, skin, and respiratory tract due to basicity (pH > 10 in solution).
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Toxicity: Data is limited, but piperidine derivatives can exhibit neuroactive properties. Treat as a potential toxicant.
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Handling:
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Wear nitrile gloves, safety goggles, and a lab coat.
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Handle in a fume hood to avoid inhalation of aerosols.
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Storage:
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Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as secondary amines can absorb CO
from the air to form carbamates. -
Hygroscopic; keep tightly sealed.
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References
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Sharpless Asymmetric Dihydroxylation: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link
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Piperidine Alkaloid Synthesis: Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60(9), 1701–1729. Link
- Iminosugars as Glycosidase Inhibitors: Stütz, A. E. (Ed.). (1999). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Wiley-VCH.
- Catalytic Hydrogenation of Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165–314.
